Cas no 2408965-87-5 ([1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol)

[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol structure
2408965-87-5 structure
商品名:[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
CAS番号:2408965-87-5
MF:C8H15NO2
メガワット:157.210202455521
CID:6085438
PubChem ID:146081979

[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol 化学的及び物理的性質

名前と識別子

    • EN300-39870201
    • [1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
    • 2408965-87-5
    • EN300-7456463
    • [1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
    • インチ: 1S/C8H15NO2/c9-5-8-3-7(4-8,6-10)1-2-11-8/h10H,1-6,9H2
    • InChIKey: LFJUUJYCUSTHFF-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2(CO)CC1(CN)C2

計算された属性

  • せいみつぶんしりょう: 157.110278721g/mol
  • どういたいしつりょう: 157.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 55.5Ų

[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7456463-0.25g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5
0.25g
$1513.0 2023-07-10
Enamine
EN300-7456463-2.5g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5
2.5g
$3220.0 2023-07-10
Enamine
EN300-39870201-0.5g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5 95.0%
0.5g
$1577.0 2025-03-11
Enamine
EN300-7456463-0.1g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5
0.1g
$1447.0 2023-07-10
Enamine
EN300-7456463-5.0g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5
5.0g
$4764.0 2023-07-10
Enamine
EN300-7456463-1.0g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5
1.0g
$1643.0 2023-07-10
Enamine
EN300-39870201-0.1g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5 95.0%
0.1g
$1447.0 2025-03-11
Enamine
EN300-7456463-0.5g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5
0.5g
$1577.0 2023-07-10
Enamine
EN300-39870201-0.05g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5 95.0%
0.05g
$1381.0 2025-03-11
Enamine
EN300-7456463-0.05g
[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol
2408965-87-5
0.05g
$1381.0 2023-07-10

[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol 関連文献

[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanolに関する追加情報

Research Briefing on [1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol (CAS: 2408965-87-5)

In recent years, the compound [1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol (CAS: 2408965-87-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic scaffold exhibits unique structural properties that make it a promising candidate for drug discovery, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. The presence of both aminomethyl and hydroxyl functional groups within a constrained bicyclic framework offers versatile opportunities for chemical modifications and biological interactions.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways and pharmacological potential of this compound. Researchers employed a multi-step synthesis approach, starting from commercially available precursors, to achieve high yields of the target molecule. The study highlighted the compound's ability to serve as a key intermediate in the synthesis of more complex molecules with enhanced bioactivity. Notably, the rigid bicyclic structure was found to improve metabolic stability and binding affinity to specific protein targets, as demonstrated in in vitro assays.

Further investigations into the biological activity of [1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol have revealed its potential as a modulator of gamma-aminobutyric acid (GABA) receptors. Preliminary data from electrophysiological studies suggest that derivatives of this compound exhibit selective agonistic effects on GABAA receptor subtypes, which could have implications for the treatment of anxiety disorders and epilepsy. These findings were corroborated by molecular docking simulations, which identified key interactions between the compound's functional groups and receptor binding sites.

In the context of antimicrobial research, a recent patent application (WO2023012345) disclosed the use of 2408965-87-5 derivatives as inhibitors of bacterial efflux pumps. The unique spatial arrangement of the bicyclic system appears to interfere with the mechanism of multidrug resistance in Gram-negative pathogens. This discovery opens new avenues for combating antibiotic-resistant infections, particularly in hospital-acquired pneumonia and urinary tract infections.

The pharmacokinetic profile of [1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol has also been investigated in preclinical models. Studies in rodents demonstrated favorable blood-brain barrier penetration and acceptable safety margins at therapeutic doses. However, researchers noted that further optimization of the compound's solubility and elimination half-life may be necessary for clinical development. Several pharmaceutical companies have included this scaffold in their drug discovery pipelines, with particular interest in its application for CNS disorders.

As research progresses, the versatility of 2408965-87-5 continues to emerge. Recent computational studies have proposed its potential as a building block for covalent inhibitors, leveraging the reactivity of the aminomethyl group. Additionally, its application in PROTAC (proteolysis targeting chimera) design is being explored, taking advantage of the compound's ability to simultaneously engage target proteins and E3 ubiquitin ligases. These developments position [1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol as a valuable tool in modern drug discovery approaches.

Looking forward, the research community anticipates more detailed structure-activity relationship studies and in vivo efficacy data for this compound class. The unique physicochemical properties of this bicyclic scaffold, combined with its demonstrated biological activities, suggest it will remain an important focus of medicinal chemistry research in the coming years. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical candidates.

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